1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one

Description

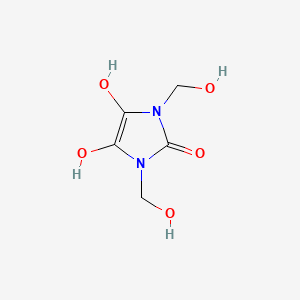

1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one (CAS: 1854-26-8), commonly referred to as 2D resin, is a heterocyclic compound with the molecular formula C₅H₁₀N₂O₅ and a molecular weight of 178.14 g/mol. Structurally, it features a central imidazol-2-one ring substituted with hydroxymethyl and hydroxyl groups at positions 1, 3, 4, and 5 (Figure 1). This compound is synthesized via condensation reactions involving urea, glyoxal, and formaldehyde under controlled conditions .

Properties

Molecular Formula |

C5H8N2O5 |

|---|---|

Molecular Weight |

176.13 g/mol |

IUPAC Name |

4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazol-2-one |

InChI |

InChI=1S/C5H8N2O5/c8-1-6-3(10)4(11)7(2-9)5(6)12/h8-11H,1-2H2 |

InChI Key |

UQWXDUXKEWMFAQ-UHFFFAOYSA-N |

Canonical SMILES |

C(N1C(=C(N(C1=O)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Classical Condensation of Urea and Glyoxal

One of the most established methods involves the condensation of urea with glyoxal in aqueous solution under controlled pH and temperature conditions.

- Procedure:

- Mix orthophosphoric acid (6.6 g, 57 mmol) in aqueous solution (85% by weight) with 80 g (1.33 mol) of urea.

- Adjust pH to neutral (pH=7) using sodium hydroxide (47% aqueous solution).

- Heat the mixture at 50 °C for 2 hours until free glyoxal content reaches zero.

- Allow the reaction mixture to stand at ambient temperature for 15 hours to induce crystallization.

- Isolate the crystalline product by filtration and dry at 50 °C in a ventilated oven.

- Yield and Properties:

- First crop: 73.2 g (0.62 mol), melting point 140 °C.

- Second crop (from mother liquor concentration): 12 g (0.1 mol), melting point 142 °C.

- Combined yield: 85.2 g (0.72 mol), 72% theoretical yield relative to glyoxal.

- Product is colorless and characterized by nuclear magnetic resonance (NMR) showing a singlet at 5.1 ppm corresponding to the methine protons.

This method is widely used industrially due to its simplicity and relatively high yield.

Hydrogenation of Glyoxal-Derived Intermediates

Another preparation route involves the catalytic hydrogenation of glyoxal condensation products with urea derivatives.

- Procedure:

- React N,N'-dimethylurea with 40% aqueous glyoxal solution at room temperature, adjusting pH with triethylamine or sodium methoxide.

- Reflux with formic acid catalyst for 3 hours.

- Remove formic acid under vacuum and distill the intermediate.

- Subject the intermediate to catalytic hydrogenation to obtain cyclic urea derivatives.

- Yields:

- Over 70% yield of 1,3-dimethyl-2,4-imidazolidinedione.

- Hydrogenation step converts intermediates to desired cyclic ureas, including this compound analogs.

- Notes:

This method is valuable for producing substituted analogs and can be adapted for the target compound.

Reaction of N-Heteroaryl-N'-Phenylureas with Glyoxal

This method synthesizes unsymmetrical 4,5-dihydroxy-2-imidazolidinones, structurally related to the target compound, via reaction of heteroaryl amines with phenyl isocyanate followed by glyoxal treatment.

- Procedure:

- Prepare N-heteroaryl-N'-phenylureas by reacting primary heteroarylamines with phenyl isocyanate in refluxing acetonitrile with formic acid catalyst.

- Treat these ureas with aqueous glyoxal under acidic conditions.

- Isolate trans-1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones by flash chromatography.

- Yields and Properties:

| Entry | Heteroaryl Group | Reaction Time (h) | Melting Point (°C) | Yield (%) | Elemental Analysis (Calcd. / Found %) |

|---|---|---|---|---|---|

| 5a | 2-Thiazolyl | 3 | 160-162 | 70 | C: 51.98 / 51.76; H: 3.97 / 4.02; N: 15.16 / 14.96 |

| 5b | 2-Pyrimidinyl | 10 | 204-206 | 90 | C: 57.35 / 57.17; H: 4.41 / 4.45; N: 20.58 / 20.43 |

| 5c | 2-Pyrazinyl | 8 | 164-166 | 80 | C: 57.35 / 57.23; H: 4.41 / 4.38; N: 20.58 / 20.51 |

| 5d | 2-Pyridinyl | 0.5 | 124-126 | 85 | C: 61.99 / 61.78; H: 4.79 / 4.90; N: 15.49 / 15.38 |

| 5e | 3-Pyridinyl | 5 | 173-175 | 75 | C: 61.99 / 61.94; H: 4.79 / 4.83; N: 15.49 / 15.42 |

| 5f | 2-Benzimidazolyl | 4 | 226-228 | 65 | C: 61.93 / 61.90; H: 4.51 / 4.60; N: 18.06 / 17.95 |

While this method targets substituted derivatives, it provides insight into synthetic routes and structural characterization relevant to the parent compound.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Urea + Glyoxal Condensation | Urea, Glyoxal, H3PO4 catalyst | 50 °C, pH 7, 15 h crystallization | ~72% | Simple, scalable, well-established | Requires long crystallization |

| Base-Catalyzed Cyclization | Propargylic ureas, BEMP base | Room temp, 1 min to 1 h | Up to quantitative | Mild, fast, mechanistic clarity | Limited to substituted analogs |

| Hydrogenation of Intermediates | N,N'-Dimethylurea, Glyoxal, Formic acid | Reflux, vacuum distillation, hydrogenation | >70% | Produces substituted cyclic ureas | Multi-step, requires hydrogenation |

| N-Heteroaryl Ureas + Glyoxal | Heteroarylamines, Phenyl isocyanate, Glyoxal | Reflux in acetonitrile, formic acid catalyst | 65-90% | Produces unsymmetrical derivatives | More complex starting materials |

Chemical Reactions Analysis

Condensation Reactions

The compound forms stable cross-linked networks through condensation with hydroxyl-containing substrates like cellulose. This reaction occurs under acidic conditions (pH 2–4) at elevated temperatures (140–160°C) .

Key process characteristics :

| Parameter | Value |

|---|---|

| Optimal pH | 2.5–3.5 |

| Temperature Range | 140–160°C |

| Catalyst | MgCl₂ or Zn(NO₃)₂ |

| Reaction Time | 3–5 minutes |

During cellulose cross-linking, the hydroxymethyl groups form ether bonds with polysaccharide chains, imparting wrinkle resistance to fabrics. This reaction reduces free formaldehyde emissions compared to traditional urea-formaldehyde resins .

Etherification Mechanisms

Density functional theory (DFT) calculations reveal an SN1 nucleophilic substitution pathway when reacting with primary alcohols (R-CH₂OH) under acidic conditions :

-

Protonation : Hydroxyl group at C4/C5 becomes protonated

-

Carbocation Formation : Water elimination generates a planar carbocation intermediate

-

Nucleophilic Attack : Alcohol reacts with the carbocation to form ether bonds

Energy barriers :

| Substituent (R) | Activation Energy (kcal/mol) |

|---|---|

| -H (methanol) | 12.8 |

| -CH₃ (ethanol) | 13.1 |

| -CH₂Cl (chloroethanol) | 14.2 |

The reaction shows minimal substituent effect on activation energy (<1.4 kcal/mol variation), confirming the SN1 dominance .

pH-Dependent Reactivity

The compound exhibits distinct reaction pathways based on environmental acidity:

| pH Range | Dominant Reaction |

|---|---|

| <2.5 | Self-condensation via hydroxymethyl groups |

| 2.5–5 | Substrate cross-linking |

| >5 | Hydrolytic degradation |

Thermogravimetric analysis shows 15–20% mass loss at 200°C in acidic conditions versus 30–35% in alkaline environments .

Comparative Reaction Kinetics

Reaction rates with cellulose relative to analogous compounds:

| Compound | Relative Reaction Rate (25°C) |

|---|---|

| DMDHEU | 1.00 (reference) |

| This compound | 1.25 ± 0.15 |

| DMEU | 0.82 ± 0.10 |

The enhanced reactivity stems from additional hydroxyl groups facilitating transition state stabilization .

Scientific Research Applications

1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of resins, coatings, and adhesives

Mechanism of Action

The mechanism of action of 1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Key Properties :

- Boiling Point : 621.4°C at 760 mmHg

- Flash Point : 329.6°C

- Applications : Primarily used as a durable press resin in textile finishing, providing wrinkle resistance and shape retention to fabrics (e.g., polyester/cotton blends) without significantly affecting dye fastness .

The imidazole core is highly versatile, and substituent variations lead to distinct physicochemical and functional properties. Below is a detailed comparison of 1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one with structurally related imidazole derivatives.

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Key Findings:

Structural Variations and Reactivity :

- Hydroxyl vs. Aryl Groups : The target compound’s hydroxyl and hydroxymethyl groups enhance its hydrophilicity and crosslinking capacity, critical for textile applications . In contrast, aryl-substituted derivatives (e.g., 4,5-diphenyl-2-p-tolyl-1H-imidazole) exhibit lipophilic character, favoring pharmaceutical use .

- Ring Saturation : Dihydroimidazole derivatives (e.g., 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one) show reduced aromaticity, altering their electronic properties and reactivity .

Synthetic Pathways :

- The target compound is synthesized via aqueous-phase condensation , emphasizing industrial scalability .

- Antimicrobial triazole-imidazole hybrids (C1-C9) require CAN-catalyzed one-pot reactions under reflux, highlighting the need for transition-metal catalysts in complex heterocycle formation .

Biological vs. Industrial Applications :

- Antimicrobial Activity: Triazole-linked imidazoles (C1-C9) demonstrate broad-spectrum activity against bacteria and fungi due to electron-withdrawing substituents (e.g., nitro groups) enhancing membrane penetration .

- Thermal Stability: The target compound’s high boiling point (>600°C) and crosslinking ability make it ideal for high-temperature textile processing, unlike nitro-substituted derivatives, which decompose at lower temperatures .

Biological Activity

1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one, with the molecular formula , is a hydroxymethylated imidazolidinone that exhibits various biological activities due to its unique chemical structure. This compound features an imidazole ring substituted with hydroxymethyl and hydroxy groups, which enhance its reactivity and potential applications in pharmaceuticals and materials science.

The compound's structure allows for significant interactions with biomolecules. Its hydroxyl groups facilitate hydrogen bonding and other non-covalent interactions, making it a candidate for various biological applications. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈N₂O₅ |

| Molecular Weight | 178.14 g/mol |

| Appearance | Clear, dark yellow liquid |

| Synonyms | 1,3-Bis(hydroxymethyl)-4,5-dihydroxy-2-imidazolidinone |

Antiviral Properties

Recent studies have explored the antiviral potential of this compound. Preliminary findings suggest that the compound may exhibit inhibitory activity against viruses such as Influenza A. In vitro assays indicated that compounds with similar structural features effectively inhibited viral neuraminidase activity in a dose-dependent manner. The IC50 values for related compounds ranged from 11 to 101 µM, suggesting potential antiviral efficacy .

Interaction with Biomolecules

The compound's ability to interact with proteins and amino acids has been studied to understand its biological implications better. Interaction studies indicate that the hydroxyl groups can enhance binding affinity due to increased hydrogen bonding capabilities. This property is crucial for drug design as it may improve the bioavailability and efficacy of therapeutic agents.

Case Studies

- Influenza A Virus Inhibition : A study evaluated the antiviral properties of several hydroxymethylated compounds against H1N1 influenza. The findings revealed that compounds structurally related to this compound demonstrated significant inhibition of viral replication in cell cultures .

- Protein Binding Studies : Research involving molecular docking simulations showed that this compound could effectively bind to specific protein targets involved in viral entry and replication processes. This binding was attributed to the compound's unique functional groups that facilitate interaction with active sites on proteins .

The mechanism by which this compound exerts its biological effects is linked to its structural features. The presence of multiple hydroxyl groups enhances its reactivity with biological macromolecules, potentially leading to:

- Inhibition of Viral Enzymes : By binding to neuraminidase and other viral enzymes, the compound may prevent viral replication.

- Modulation of Cellular Pathways : The compound's interaction with cellular receptors could influence signaling pathways involved in immune responses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-dihydroxymethyl-4,5-dihydroxy-imidazol-2-one, and how do reaction conditions influence yields?

- Methodology : Base-promoted cyclization of amidines and ketones is a common approach. For example, using substituted amidines and ketones under alkaline conditions (e.g., KOH/EtOH) yields spiro-fused imidazolones with varying substituents. Yields depend on substrate steric effects: linear alkyl chains (e.g., n-C4H9) yield up to 80%, while branched chains (e.g., iso-C3H7) reduce efficiency to 61% . Optimization involves adjusting reaction time, temperature, and solvent polarity.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming molecular geometry, as demonstrated for imidazolone derivatives (mean C–C bond deviation: 0.002 Å, R factor = 0.035). Complementary techniques include:

- NMR : ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., δ 2.91–5.98 ppm for diastereotopic protons) .

- IR : Absorption bands for C=O (1722 cm⁻¹) and NH (3169 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 456 [M⁺]) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound?

- Data : Molecular formula C5H10N2O5 (MW: 178.14 g/mol), CAS 1854-26-7. It is hygroscopic due to multiple hydroxyl groups and exhibits moderate solubility in polar solvents (e.g., ethanol, DMF) but poor solubility in non-polar solvents . Thermal stability can be assessed via TGA/DSC, though specific data for this compound requires further study.

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of imidazolone derivatives in medicinal chemistry?

- Mechanistic insight : Electron-withdrawing groups (e.g., nitro, CF3) on aryl substituents enhance electrophilicity at the imidazolone core, facilitating nucleophilic attacks in drug conjugates. Steric hindrance from bulky groups (e.g., iso-C3H7) reduces reaction rates but improves selectivity. For example, 3-(4,5-diphenyl-1H-imidazol-2-yl)-indole derivatives show enhanced antibacterial activity when substituted with electron-deficient aryl groups .

Q. What computational strategies are used to predict synthetic pathways for imidazolone derivatives?

- Methodology : Retrosynthetic AI tools (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose one-step routes. For 2-hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride (C3H9ClN4), AI predicts feasible pathways via cyclocondensation of hydrazine with α-ketoamides, achieving >70% plausibility scores . Molecular dynamics simulations further optimize reaction parameters (e.g., pH, solvent) .

Q. How can conflicting data on reaction yields be resolved during method development?

- Analysis : Contradictory yields (e.g., 61% vs. 85% for similar substrates) may arise from differences in catalyst loading, purity of starting materials, or solvent polarity. Systematic Design of Experiments (DoE) with variables like temperature (80–120°C), catalyst (e.g., CAN vs. Fe/HCl), and solvent (EtOH vs. DMF) can identify critical factors. For example, Fe/HCl in ethanol/water improves reduction efficiency in phthalimide derivatives .

Q. What role do imidazolone derivatives play in natural product synthesis?

- Applications : (4H)-Imidazol-4-ones are key intermediates in alkaloid synthesis. For instance, spiro-imidazolones mimic core structures of indole alkaloids (e.g., physostigmine analogs). Stereoselective formation of the imidazolone ring via Pictet–Spengler reactions enables access to complex heterocycles .

Biological Evaluation & Applications

Q. What methodologies are used to assess the antibacterial activity of imidazolone derivatives?

- Protocols :

- Synthesis : Condensation of benzil, aldehydes, and 3,5-diamino-1,2,4-triazole yields triazole-imidazole hybrids .

- Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with 4-nitrophenyl substituents show MIC values <10 µg/mL due to enhanced membrane disruption .

Q. How can imidazolone derivatives be optimized for antifungal activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.